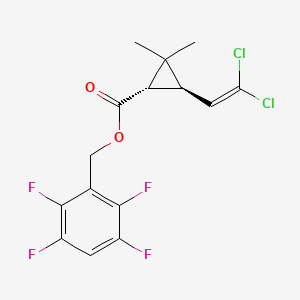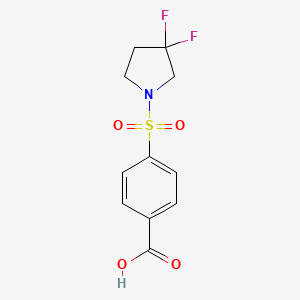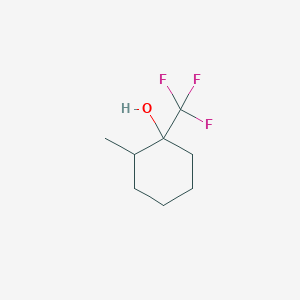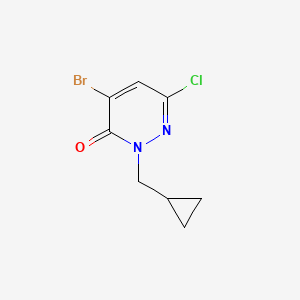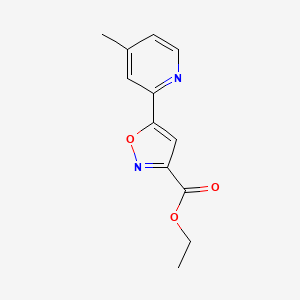
Ethyl 5-(4-Methyl-2-pyridyl)isoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32708577 is a chemical compound with unique properties and applications in various fields of science and industry. This compound has garnered attention due to its potential uses in chemistry, biology, medicine, and industrial processes. Understanding its synthesis, reactions, and applications can provide valuable insights into its significance and potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32708577 involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent] at [temperature and pressure conditions].
Step 3: Final purification and isolation of MFCD32708577 using [techniques such as crystallization or chromatography].
Industrial Production Methods
Industrial production of MFCD32708577 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD32708577 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized product].
Reduction: Reaction with reducing agents to yield [reduced product].
Substitution: Reaction with [specific reagents] to substitute functional groups, resulting in [substituted product].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include [agent names] under [specific conditions].
Reduction: Reducing agents such as [agent names] at [temperature and pressure conditions].
Substitution: Reagents like [reagent names] in the presence of [catalysts or solvents].
Major Products
Applications De Recherche Scientifique
MFCD32708577 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or catalyst in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies to understand biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in manufacturing processes, material science, and as an additive in various industrial applications.
Mécanisme D'action
The mechanism by which MFCD32708577 exerts its effects involves interaction with specific molecular targets and pathways. This includes:
Molecular Targets: Binding to [specific proteins or enzymes], leading to [biological effect].
Pathways Involved: Modulation of [specific signaling pathways], resulting in [desired outcome].
Comparaison Avec Des Composés Similaires
Similar Compounds
MFCD32708577 can be compared with other similar compounds such as [compound names]. These compounds share structural similarities but differ in [specific properties or applications].
Uniqueness
The uniqueness of MFCD32708577 lies in its [specific property], which makes it particularly suitable for [specific application]. This sets it apart from other similar compounds and highlights its potential in [field of application].
Propriétés
Formule moléculaire |
C12H12N2O3 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
ethyl 5-(4-methylpyridin-2-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-16-12(15)10-7-11(17-14-10)9-6-8(2)4-5-13-9/h4-7H,3H2,1-2H3 |
Clé InChI |
BOUUBUUVCOOMLF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NOC(=C1)C2=NC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


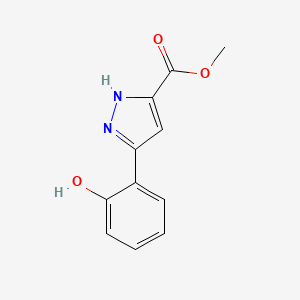
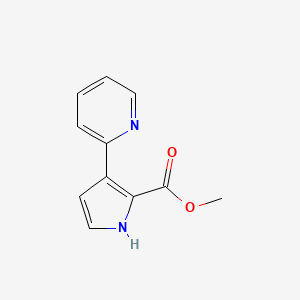
![2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol](/img/structure/B13720351.png)
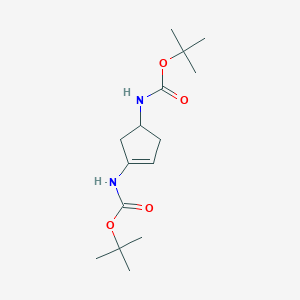

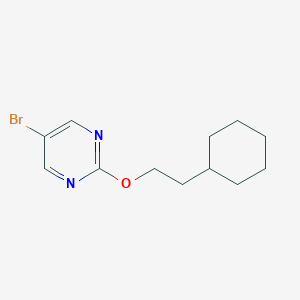
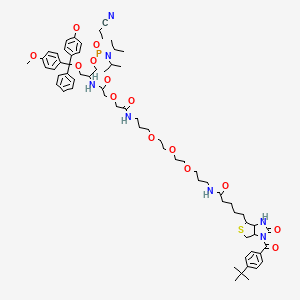
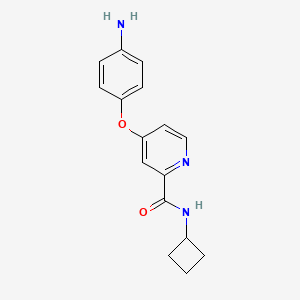
![5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720390.png)
